molecular formula C18H16BrN3O4S B3456219 4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine CAS No. 5919-81-3

4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine

Cat. No. B3456219
CAS RN: 5919-81-3
M. Wt: 450.3 g/mol
InChI Key: UQHPPMJGERMKKQ-UHFFFAOYSA-N
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Description

“4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO3S . It is a derivative of the 1,3,4-oxadiazole class of compounds, which are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The compound has a molecular weight of 306.18 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 427.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 212.2±31.5 °C .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The 1,3,4-oxadiazole class of compounds, to which this compound belongs, is a subject of ongoing research due to their wide range of biological activities . Future research may focus on further exploring the biological activities of these compounds and developing new drugs based on these structures .

properties

IUPAC Name

4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c19-15-6-4-13(5-7-15)17-20-21-18(26-17)14-2-1-3-16(12-14)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHPPMJGERMKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360387
Record name 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5919-81-3
Record name 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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